![molecular formula C50H36N2P2 B12296186 (R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine is a complex organic compound that belongs to the class of phosphine ligands. These compounds are often used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable dibenzo[e,g][1,4]diazocine precursor under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine and facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex ligands often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of transition metals.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Sodium hydride, potassium tert-butoxide.
Transition Metals: Palladium, platinum, rhodium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups would yield the corresponding phosphine oxides.
Scientific Research Applications
Chemistry
In chemistry, ®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are often employed as catalysts in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the development of new catalytic processes for the production of fine chemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism by which ®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine exerts its effects typically involves the formation of coordination complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the transition metal used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate phosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene (DPPF): Another common bidentate ligand with a ferrocene backbone.
Uniqueness
®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine is unique due to its rigid dibenzo[e,g][1,4]diazocine backbone, which can impart specific steric and electronic properties to its metal complexes. This can result in enhanced selectivity and activity in catalytic applications compared to more flexible ligands like DPPE and DPPF.
Properties
Molecular Formula |
C50H36N2P2 |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(16-diphenylphosphanyl-9,10-diphenyl-8,11-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,8,10,13,15-octaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C50H36N2P2/c1-7-21-37(22-8-1)49-50(38-23-9-2-10-24-38)52-44-34-20-36-46(54(41-29-15-5-16-30-41)42-31-17-6-18-32-42)48(44)47-43(51-49)33-19-35-45(47)53(39-25-11-3-12-26-39)40-27-13-4-14-28-40/h1-36H |
InChI Key |
MAKAWLNABLRMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)N=C2C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


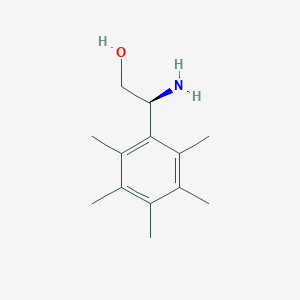
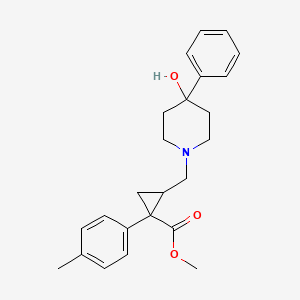
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)
![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)
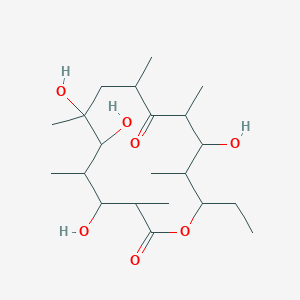

![5-[2-[[1-[[1-[[2-[[5-amino-1-[[3-hydroxy-1-[[1-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B12296156.png)


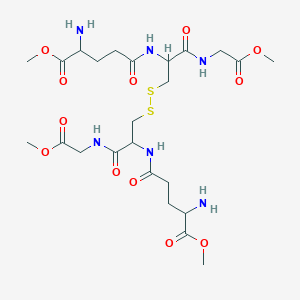
![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
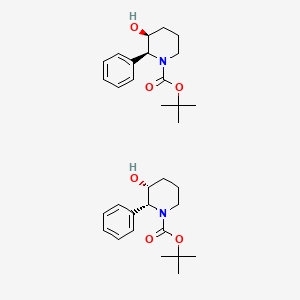

![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)
